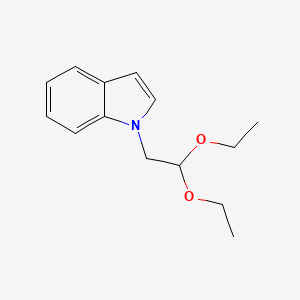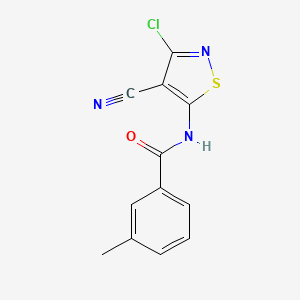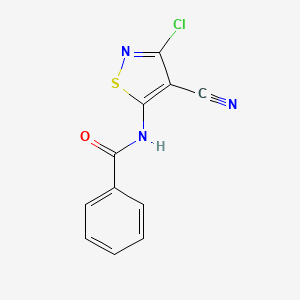
O-((1H-1,2,4-Triazol-5-yl)methyl)hydroxylamine
Vue d'ensemble
Description
O-((1H-1,2,4-Triazol-5-yl)methyl)hydroxylamine is a compound that belongs to the class of triazoles, which are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of O-((1H-1,2,4-Triazol-5-yl)methyl)hydroxylamine can be achieved through various synthetic routes. One common method involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This one-pot approach is efficient and can be used to generate a wide range of triazole derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
O-((1H-1,2,4-Triazol-5-yl)methyl)hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group may lead to the formation of nitroso or nitro derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
O-((1H-1,2,4-Triazol-5-yl)methyl)hydroxylamine has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules . In biology and medicine, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities In industry, triazole compounds are used as corrosion inhibitors, agrochemicals, and in the synthesis of polymers and dyes .
Mécanisme D'action
The mechanism of action of O-((1H-1,2,4-Triazol-5-yl)methyl)hydroxylamine involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity . For example, triazole-containing drugs like fluconazole inhibit the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol in fungal cell membranes . The hydroxylamine group may also contribute to the compound’s reactivity and ability to form covalent bonds with target proteins.
Comparaison Avec Des Composés Similaires
O-((1H-1,2,4-Triazol-5-yl)methyl)hydroxylamine can be compared with other triazole derivatives, such as 1,2,3-triazoles and 1,2,4-triazoles . While all these compounds share the triazole core, their chemical properties and biological activities can vary significantly. For example, 1,2,3-triazoles are known for their stability and ability to form strong hydrogen bonds, making them useful in drug design . In contrast, 1,2,4-triazoles are more reactive and can participate in a wider range of chemical reactions . The presence of the hydroxylamine group in this compound adds another layer of complexity, potentially enhancing its reactivity and biological activity.
Similar Compounds
- 1,2,3-Triazole
- 1,2,4-Triazole
- Fluconazole
- Voriconazole
- Trazodone
- Nefazodone
- Trapidil
- Estazolam
- Rufinamide
These compounds share the triazole core but differ in their substituents and specific applications .
Propriétés
IUPAC Name |
O-(1H-1,2,4-triazol-5-ylmethyl)hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c4-8-1-3-5-2-6-7-3/h2H,1,4H2,(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQBHJRZVHSBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-((S)-2-amino-3-phenyl-propionylamino)-6-{[(4-methoxy-phenyl)-diphenyl-methyl]-amino}-hexanoic acid (4-hydroxymethyl-phenyl)-amide](/img/structure/B3106658.png)


![[(2R)-5,5-dimethyloxolan-2-yl]methanol](/img/structure/B3106680.png)

![[2-(Fmoc-amino)acetamido]methyl Acetate](/img/structure/B3106696.png)



![tert-butyl (4ar,7as)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B3106722.png)




